2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

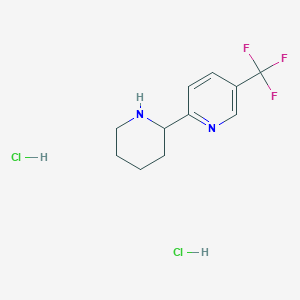

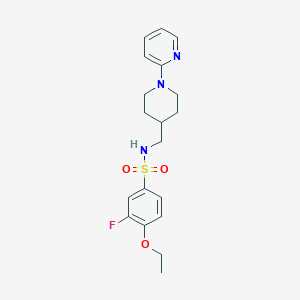

“2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has a molecular formula of C11H13F3N2 .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a pyridine ring with a trifluoromethyl group . The molecular weight of the compound is 266.69 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 266.69 . The compound is a powder at room temperature .科学的研究の応用

Synthesis and Chemical Properties

One of the primary scientific research applications of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine dihydrochloride involves its role in chemical synthesis. Khlebnikov et al. (2018) discuss its use as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted aminopyrroles via a 2H-azirine ring expansion strategy. This compound can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis, highlighting its versatility in synthesizing nitrogen-containing heterocycles (Khlebnikov, Liya D. Funt, O. Tomashenko, M. Novikov, 2018).

Applications in Medicinal Chemistry

In medicinal chemistry, the structural motif of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine is significant. Research indicates the synthesis of compounds like 3-(Pyrrolidin-1-yl)piperidine, which holds major importance due to its rigid diamine structure, offering a novel method for synthesis that can be beneficial for producing large quantities for medicinal purposes (R. Smaliy, A. A. Chaykovskaya, A. A. Yurchenko, A. I. Lakhtadyr, S. A. Yurchenko, N. A. Shtil, A. N. Kostuk, 2011). This application is crucial for developing pharmaceuticals where precise structural configurations are necessary for drug efficacy.

Role in Developing Advanced Materials

Another application area is in the development of advanced materials, where the compound's structural elements are utilized for designing molecules with specific electronic and optical properties. The study by Palion-Gazda et al. (2019) on structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups showcases the utility of the piperidine and pyridine derivatives in tailoring the thermal, redox, and photophysical properties of materials (J. Palion-Gazda, B. Machura, Tomasz Klemens, A. Szłapa-Kula, S. Krompiec, M. Siwy, H. Janeczek, E. Schab-Balcerzak, J. Grzelak, S. Maćkowski, 2019).

Safety and Hazards

作用機序

Target of Action

The primary target of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It interacts with the enzyme, thereby inhibiting its function.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway . This can lead to a decrease in the production of stable collagen, which can have various downstream effects depending on the physiological context .

Pharmacokinetics

These properties would impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is a decrease in the activity of collagen prolyl-4-hydroxylase, leading to a potential decrease in the production of stable collagen . This could have various effects at the molecular and cellular levels, including potential impacts on tissue structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase .

特性

IUPAC Name |

2-piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9;;/h4-5,7,9,15H,1-3,6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOYXKSXSHBZCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-3-(propylthio)-N-(o-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2816922.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B2816923.png)

![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)

![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)

![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)

![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)

![6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816944.png)

![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)